N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide is a chemical compound with the molecular formula C14H18N2OS. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and for its neuroprotective properties.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It is utilized in the synthesis of other benzothiazole derivatives and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function. The compound may also interact with metal ions, affecting their bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide
- 2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide
- N-(6-methyl-1,3-benzothiazol-2-yl)ethanesulfonamide
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide is unique due to its specific structure, which combines the benzothiazole ring with a hexanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18N2OS |
---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide |
InChI |
InChI=1S/C14H18N2OS/c1-3-4-5-6-13(17)16-14-15-11-8-7-10(2)9-12(11)18-14/h7-9H,3-6H2,1-2H3,(H,15,16,17) |
InChI Key |
QEMMXANLZGRRBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C |
Origin of Product |
United States |
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